Optimized Lipophilicity and Molecular Weight for Fine Chemical Intermediates
Methyl 5-chloropentanoate offers a specific balance of lipophilicity and molecular weight that is distinct from its closest analogs. Its computed LogP (XLogP3) is 1.7 [1], which is lower than the ethyl ester analog (Ethyl 5-chloropentanoate), which has a higher molecular weight (164.63 g/mol) and is expected to be more lipophilic . This difference in LogP directly impacts solubility, membrane permeability, and partition coefficients in liquid-liquid extractions during synthesis, making the methyl ester a more predictable and often preferred intermediate in multi-step sequences where a moderate LogP is desired [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.7 (XLogP3) |
| Comparator Or Baseline | Ethyl 5-chloropentanoate (expected higher LogP due to ethyl group) |
| Quantified Difference | Qualitative: Methyl ester has a lower, more polar LogP compared to the ethyl ester. |
| Conditions | Computed property from PubChem |
Why This Matters
A lower LogP can improve water solubility and handling in aqueous workups, which is a critical factor in process chemistry for scale-up and purification.
- [1] PubChem. (2025). Computed Properties: XLogP3 for Methyl 5-chloropentanoate. View Source
- [2] PubChem. (2025). Methyl 5-chloropentanoate (Compound). View Source
